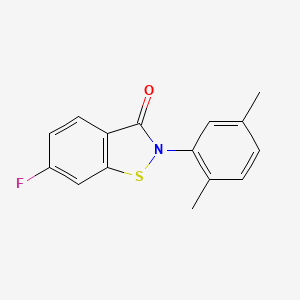

2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one

概要

説明

MLS0315771は、強力で生物学的に活性な競合的ホスホマンノースイソメラーゼ阻害剤です。 約1μMのIC50値と1.4μMのKi値を持ちます 。この化合物は主に科学研究で使用されており、さまざまな生物学および化学的用途において大きな可能性を示しています。

準備方法

MLS0315771の合成経路と反応条件は、入手可能な文献に明示的に記載されていません。 この化合物は、研究目的のためにさまざまな形態と濃度で入手できることが知られています 。工業生産方法は通常、化合物を管理された実験室環境で合成することを含み、高純度と一貫性を確保します。

化学反応の分析

MLS0315771は、以下を含むいくつかの種類の化学反応を起こします。

酸化と還元: この化合物は、酸化還元反応に参加することができますが、具体的な詳細は広く文書化されていません。

置換: MLS0315771は、特に適切な試薬の存在下で、置換反応を起こす可能性があります。

一般的な試薬と条件: この化合物は、インビトロ実験のために、しばしばジメチルスルホキシド(DMSO)に溶解されます。 .

主要な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

MLS0315771は、以下を含む幅広い科学研究への応用があります。

化学: 酵素阻害と反応機構を研究するためのツールとして使用されます。

生物学: ホスホマンノースイソメラーゼ阻害に関わる研究に使用され、マンノース代謝とグリコシル化プロセスに影響を与えます

医学: 特にグリコシル化障害に関連する疾患における潜在的な治療的用途について調査されています

産業: 新しい生化学アッセイと診断ツールの開発に使用されます。

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal properties. Studies have shown that 1,2-benzisothiazol-3-one derivatives can effectively inhibit the growth of various microorganisms, making them suitable candidates for developing new antimicrobial agents .

Anticancer Research

Compounds containing the benzothiazole structure have been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of cellular signaling pathways .

Photophysical Applications

The incorporation of fluorine into the benzothiazole structure enhances its photophysical properties, making it useful in developing fluorescent probes for biological imaging. The unique optical characteristics allow for potential applications in detecting cellular processes and studying biomolecular interactions .

Material Science

Due to its chemical stability and unique electronic properties, 2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one is being explored for applications in material science, particularly in creating new polymers and nanomaterials with enhanced properties .

Case Study 1: Antibacterial Properties

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antibacterial activity.

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer activity of benzothiazole derivatives in vitro against human cancer cell lines. The results demonstrated that these compounds could induce cell cycle arrest and apoptosis in treated cells, highlighting their potential as chemotherapeutic agents.

作用機序

MLS0315771は、ホスホマンノースイソメラーゼを競合的に阻害することによって効果を発揮します。 この酵素は、マンノース-6-リン酸をフルクトース-6-リン酸に変換するのに不可欠であり、これはグリコシル化経路における重要なステップです 。 この酵素を阻害することにより、MLS0315771はグリコシル化へのマンノースの流動量を増やし、さまざまな細胞プロセスに影響を与えます .

類似化合物との比較

MLS0315771は、ホスホマンノースイソメラーゼ阻害剤としての高い効力と特異性のためにユニークです。類似の化合物には以下が含まれます。

ホスホマンノースイソメラーゼ阻害剤: このカテゴリーの他の阻害剤は、異なる効力と特異性のプロファイルを持っている可能性があります。

グリコシル化経路モジュレーター: 異なるメカニズムによってグリコシル化プロセスに影響を与える化合物。

生物活性

2-(2,5-Dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one, also known by its IUPAC name and CAS number 727664-91-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

- Chemical Formula : C15H12FNOS

- Molecular Weight : 273.33 g/mol

- Appearance : Powder

- Storage Temperature : Room Temperature

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| PubChem CID | 1510389 |

| InChI Key | GRGDWLDSVPJEJU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)N2C(=O)C3=C(S2)C=C(C=C3)F |

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties. For instance, it has been shown to exhibit significant activity against various strains of bacteria.

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: MIC = 8 µg/mL

- Against Enterococcus faecalis: MIC = 32 µg/mL

These values indicate that the compound is more effective than traditional agents like Triclocarban (TCC), which has higher MIC values of 16 µg/mL and 64 µg/mL for the same bacteria respectively .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using non-malignant mammary epithelial cells (MCF-10A). The results indicated:

- IC50 Values :

- The compound exhibited IC50 values greater than 100 µg/mL indicating low cytotoxicity at tested concentrations.

However, other derivatives showed varying degrees of cytotoxicity, suggesting that structural modifications can influence biological activity significantly .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Targeting Bacterial Cell Walls : The benzothiazole moiety may interact with bacterial cell wall synthesis pathways.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes related to bacterial metabolism and growth.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of benzothiazole derivatives. For example:

- A study published in Antibiotics demonstrated that benzothiazole-containing analogues exhibited potent antibacterial activity against Gram-positive bacteria, outperforming several existing antibiotics .

- Another research highlighted the synthesis of fluoro-benzothiazoles and their evaluation against a panel of cancer cell lines. The findings suggested that modifications to the benzothiazole scaffold could enhance anticancer activity .

特性

IUPAC Name |

2-(2,5-dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNOS/c1-9-3-4-10(2)13(7-9)17-15(18)12-6-5-11(16)8-14(12)19-17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGDWLDSVPJEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。